2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrClF3O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the benzene ring
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid . These could include factors such as pH, temperature, and the presence of other molecules in the environment. For example, the compound’s stability and activity could be affected by the pH of the environment, while its absorption and distribution could be influenced by the presence of other molecules in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2-chloro-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-(trifluoromethyl)aniline: A similar compound with an amino group instead of a carboxylic acid group.
4-Bromo-2-chloro-6-(trifluoromethyl)phenol: A compound with a hydroxyl group instead of a carboxylic acid group.
2-Bromo-6-(trifluoromethyl)benzoic acid: A compound with a similar structure but lacking the chlorine atom.
Uniqueness
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUIQRNRJEQKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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